molecular formula C20H23ClN4O2 B5406618 2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide CAS No. 883548-48-9

2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide

Cat. No.: B5406618
CAS No.: 883548-48-9
M. Wt: 386.9 g/mol
InChI Key: CYBRQWQJWRPNPG-UHFFFAOYSA-N
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Description

The compound "2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide" features a benzamide core substituted at the 2-position with a [[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetyl]amino] group. Its structure includes:

  • An acetyl-piperazine linker, with the piperazine nitrogen at the 4-position substituted by a 3-chlorobenzyl group (C₇H₆Cl).

Comparisons below rely on structurally related analogs from the evidence.

Properties

IUPAC Name

2-[[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-16-5-3-4-15(12-16)13-24-8-10-25(11-9-24)14-19(26)23-18-7-2-1-6-17(18)20(22)27/h1-7,12H,8-11,13-14H2,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBRQWQJWRPNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142348
Record name N-[2-(Aminocarbonyl)phenyl]-4-[(3-chlorophenyl)methyl]-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883548-48-9
Record name N-[2-(Aminocarbonyl)phenyl]-4-[(3-chlorophenyl)methyl]-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883548-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Aminocarbonyl)phenyl]-4-[(3-chlorophenyl)methyl]-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Mechanism of Action

The mechanism of action of 2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide involves its interaction with specific molecular targets. The piperazine ring and the 3-chlorophenylmethyl group play crucial roles in binding to these targets, potentially affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / Identifier Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound (hypothetical) C₂₀H₂₂ClN₄O₂* 400.87* Benzamide, 3-chlorobenzyl-piperazine, acetyl-amino linker
: 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide C₂₀H₂₄ClN₃O₂ 373.88 Acetamide, 2-methoxy-5-methylphenyl, 3-chlorophenyl-piperazine
: 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzamide C₁₅H₁₂ClN₃O₅ 373.73 Benzamide, 2-chloro-4-nitrophenoxy-acetyl linker

Key Structural Differences and Implications

: Acetamide core linked to a 2-methoxy-5-methylphenyl group, introducing steric bulk and electron-donating groups (methoxy, methyl) that may improve solubility . : Benzamide with a nitrophenoxy-acetyl group, introducing strong electron-withdrawing effects (nitro, chloro) that could influence redox stability or receptor binding .

: Direct 3-chlorophenyl attachment to piperazine reduces flexibility compared to the benzyl group in the target, possibly altering receptor binding kinetics .

Linker Modifications Target/: Both use an acetyl-amino linker, but ’s acetamide vs. the target’s benzamide alters hydrogen-bonding capacity. : Phenoxy-acetyl linker introduces a polarizable ether bond, which may affect metabolic stability .

Hypothetical Pharmacological Implications

  • Target vs. : The benzamide core (target) may exhibit stronger binding to aromatic-rich receptors (e.g., serotonin/dopamine receptors) compared to ’s acetamide. The 3-chlorobenzyl group (target) could prolong half-life due to increased lipophilicity.
  • Target vs.

Limitations of Analysis

  • No direct data on the target compound’s synthesis, activity, or safety were found in the evidence. Comparisons are structural inferences based on analogs.
  • compounds (e.g., nitrophenoxy derivatives) highlight the diversity of benzamide-based structures but lack direct structural overlap with the target .

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